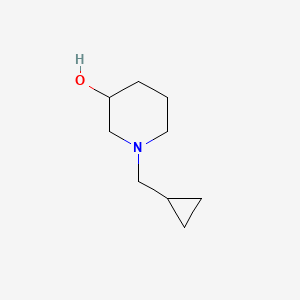
2-chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine
Vue d'ensemble
Description
2-Chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine is a chemical compound with the molecular formula C7H5ClN4. It has a molecular weight of 180.6 . This compound is a key component in various functional molecules used in everyday applications .
Synthesis Analysis
Imidazole, a key component of this compound, was first synthesized by Heinrich Debus in 1858. The synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product . Recent advances in the synthesis of imidazoles have focused on regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine consists of a pyrimidine ring substituted with a chlorine atom and an imidazole ring . The structure is small but has a unique chemical complexity .Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The synthesis of imidazoles has been well studied in the past decade because of its importance as a bioactive scaffold .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine include a density of 1.5±0.1 g/cm3, boiling point of 411.0±18.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Applications De Recherche Scientifique
Molecular Structure Analysis
The molecule 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, structurally related to 2-chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine, has been extensively studied. Research by Aayisha et al. (2019) used experimental and theoretical techniques like FT-IR, FT-Raman, NMR, and DFT to investigate its molecular structure. This work is crucial in understanding the chemical activity, molecular stability, and potential biological activity of similar compounds (Aayisha et al., 2019).
Crystal and Molecular Structures
Richter et al. (2023) reported on the crystal and molecular structures of a compound obtained as a side product during the synthesis of an antitubercular agent. This study provides insights into the structural properties of molecules similar to 2-chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine, which is essential for understanding their potential applications in medicinal chemistry (Richter et al., 2023).
Biological Activity Analysis
The biological activity of molecules structurally related to 2-chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine has been a subject of study. For example, Mokale et al. (2014) designed and synthesized imidazol-5-one analogs, evaluating their HIV-1 reverse transcriptase inhibitory activity. Molecular docking studies in this research help to predict the potential biological activities of similar compounds (Mokale et al., 2014).
Antimicrobial and Cytotoxic Activities
Compounds structurally related to 2-chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine have been evaluated for antimicrobial and cytotoxic activities. Chen et al. (2014) synthesized pyrimidine-benzimidazol combinations and assessed their cytotoxic activities against human cancer cell lines and inhibitory activities against microbial strains (Chen et al., 2014).
Drug Development and Synthesis
Research in drug development and synthesis often includes compounds related to 2-chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine. For instance, the synthesis of optically active imidazo[1,2-a]pyrimidin-3(2H)-ones from related compounds was reported by Bakavoli et al. (2005). Such studies contribute to the development of new pharmaceuticals and understanding the synthetic pathways of related molecules (Bakavoli et al., 2005).
Safety And Hazards
Orientations Futures
Imidazole-based compounds have a broad range of chemical and biological properties, making them valuable in the field of medicinal chemistry . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, future research may focus on the development of new synthesis methods and the exploration of the biological activities of these compounds.
Propriétés
IUPAC Name |
2-chloro-4-imidazol-1-yl-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-4-7(12-8(9)11-6)13-3-2-10-5-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSVNYIDXALXDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1428028.png)



![methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B1428035.png)


![{[(2,4-Difluorophenyl)methyl]carbamoyl}formic acid](/img/structure/B1428041.png)



